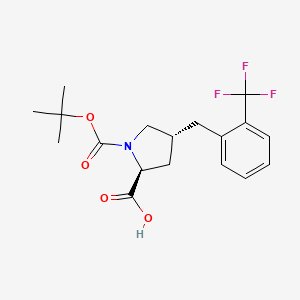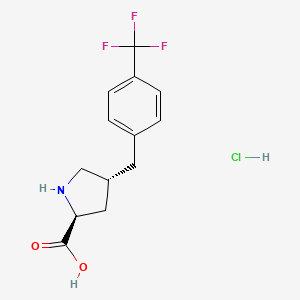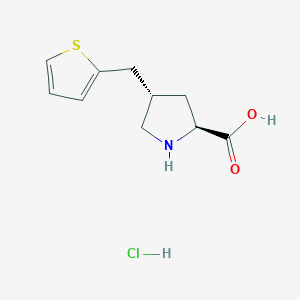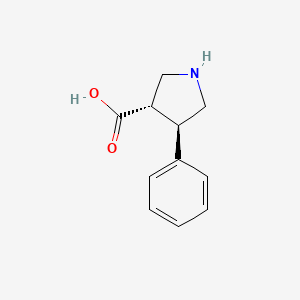![molecular formula C12H11N3 B1303086 5,6-Dihydrobenzo[h]quinazolin-2-amine CAS No. 66521-84-4](/img/structure/B1303086.png)
5,6-Dihydrobenzo[h]quinazolin-2-amine
Overview
Description
5,6-Dihydrobenzo[h]quinazolin-2-amine is a chemical compound that has been studied for its potential therapeutic properties . It has been found to have anti-inflammatory and anti-neuroinflammatory effects . The compound has been synthesized and characterized using various analytical methods .
Synthesis Analysis
The synthesis of 5,6-Dihydrobenzo[h]quinazolin-2-amine involves the insertion of amino substituents at positions 2 and 4 of the benzoquinazoline scaffold . A series of 3,4-dihydronaphthalen-1(2H)-one derivatives and novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives were synthesized and characterized by various analytical methods, such as NMR and HRMS .Scientific Research Applications
Anti-neuroinflammatory Effects
5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives have been found to have anti-neuroinflammatory effects. These compounds were evaluated for toxicity and screened for their anti-neuroinflammatory properties . One of the compounds, compound 17, was found to have potential anti-neuroinflammatory activity by inhibiting the secretion of cytokines TNF-α and IL-6 . This makes it a potential therapeutic agent for the treatment of neuroinflammation-related diseases .
Neurodegenerative and Neurological Disorders
The compound has been associated with the treatment of various neurodegenerative and neurological disorders. This is due to its role in microglia-mediated neuroinflammation .
3. Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors 5,6-Dihydrobenzo[h]quinazolin-2-amine has been identified as having activity as fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors . This suggests potential applications in the treatment of diseases related to FGFR.
Crystal Structure Analysis
The crystal structure of 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives has been analyzed, providing valuable information for the development of new compounds .
Synthesis and Structure Activity Relationship
The synthesis and structure-activity relationship of 5,6-Dihydrobenzo[h]quinazolin-2-amine derivatives have been studied . This information is crucial for the development of new drugs and therapies.
Future Directions
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydrobenzo[h]quinazolin-2-amine is the microglia-mediated neuroinflammation process . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the secretion of cytokines TNF-α and IL-6 . These cytokines play a crucial role in mediating inflammatory and immune responses. The inhibition of these cytokines can lead to a reduction in inflammation.
Biochemical Pathways
The compound affects the NF-κB pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound blocks the activation and phosphorylation of IκBα and reduces the expression of NLRP3 inflammatory vesicle-associated proteins .
Pharmacokinetics
The compound’s anti-neuroinflammatory properties were evaluated, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in significant anti-neuroinflammatory activity. It has been demonstrated to be an excellent potential therapeutic agent for the treatment of neuroinflammation-related diseases .
properties
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKXKYATFWBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376980 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrobenzo[h]quinazolin-2-amine | |
CAS RN |
66521-84-4 | |
| Record name | 5,6-dihydrobenzo[h]quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives interact with FGFR and what are the downstream effects of this interaction?
A: These compounds act as FGFR tyrosine kinase inhibitors, exhibiting a preference for the inactive form of the kinase. [] They are non-ATP competitive, meaning they don't directly compete with ATP for binding to the kinase. [] This interaction disrupts the FGFR signaling pathway, ultimately leading to inhibition of cell proliferation and tumor growth. []
Q2: What is the structure-activity relationship (SAR) observed for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives as FGFR inhibitors?
A: Research indicates that incorporating specific hydrophobic motifs, often found in auto-inhibited protein kinases, into the 5,6-dihydrobenzo[h]quinazolin-2-amine scaffold can enhance their potency as FGFR inhibitors. [] The precise SAR is complex and depends on the specific substituents present on the core structure. Further research is ongoing to fully elucidate the relationship between specific structural modifications and their impact on activity, potency, and selectivity against different FGFR isoforms.
Q3: What in vitro and in vivo evidence supports the anti-tumor activity of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?
A: Studies have demonstrated that these compounds exhibit robust cellular pharmacodynamic inhibition of FGFR. [] In vitro, they demonstrate anti-proliferative effects in cells reliant on FGFR signaling. [] Furthermore, in vivo studies using appropriate xenograft models have shown significant anti-tumor activity. []
Q4: Are there any crystal structures available for 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives?
A: Yes, several crystal structures have been resolved for various derivatives, providing insights into their molecular geometry and potential interactions with target proteins. For example, the crystal structures of 9-(2-chloroethoxy)-4-(4-methoxy-3-(trifluoromethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] and 9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine [] have been reported. This structural information is valuable for understanding the SAR and guiding further optimization of these inhibitors.
Q5: What are the potential applications of 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives beyond cancer treatment?
A: Research suggests potential applications in addressing neuroinflammatory conditions. [] For instance, some derivatives have demonstrated anti-neuroinflammatory effects in lipopolysaccharide-stimulated BV2 microglial cells. [] This finding highlights their potential therapeutic use in neurological disorders where neuroinflammation plays a key role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)
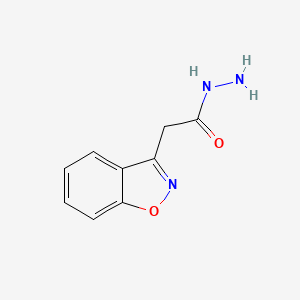
![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)


